2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Catalog No.
S730308
CAS No.
564483-19-8
M.F
C29H45P
M. Wt
424.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiph...

CAS Number

564483-19-8

Product Name

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C29H45P

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3

InChI Key

SACNIGZYDTUHKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C

Buchwald–Hartwig Coupling

Preparation of [tBuXPhosAu(MeCN)]BAr4F

Tsuji-Trost Substitution

Cross-Coupling of Benzylic Fluorides

Palladium-Catalyzed Tsuji-Trost Substitution

Palladium-Catalyzed Cross-Coupling of Benzylic Fluorides

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, commonly referred to as tBuXPhos, is a phosphine ligand with the molecular formula C29H45P and a molecular weight of 424.64 g/mol. This compound appears as a white to almost white crystalline powder and has a melting point in the range of 146 to 150 °C . It is primarily used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its ability to stabilize metal complexes.

, especially in catalysis. It acts as a bidentate ligand, coordinating with transition metals such as palladium. This coordination facilitates reactions like:

  • Suzuki Coupling: A reaction between boronic acids and aryl halides.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Stille Reaction: A coupling reaction using organostannanes and aryl halides.

These reactions benefit from the steric bulk and electronic properties of the tBuXPhos ligand, enhancing reactivity and selectivity .

Recent studies indicate that 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl exhibits potential biological activities. It has been investigated for its use in medicinal chemistry, particularly as an antirheumatic, antiviral, and anticancer agent . The compound's unique structure allows it to interact with biological targets, although specific mechanisms of action remain under investigation.

The synthesis of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl typically involves:

  • Formation of the Phosphine: The reaction of tert-butylphosphine with suitable aryl precursors.
  • Coupling Reactions: Utilizing palladium catalysts to facilitate the formation of the biphenyl structure.
  • Purification: The product is purified through recrystallization or chromatography methods to achieve high purity (>98%) for research applications .

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylBidentate PhosphineHighCatalysis, Medicinal ChemistryTri-tert-butylphosphineMonodentate PhosphineModerateCatalysisDiphenylphosphineMonodentate PhosphineLowCatalysisBiphenylyl phosphinesBidentate PhosphineVariableCatalysis

The uniqueness of 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl lies in its combination of steric bulk and electronic properties, making it particularly effective for specific catalytic processes where traditional ligands may fail to provide optimal results .

Interaction studies involving 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl focus on its binding properties with transition metals and its influence on catalytic efficiency. Research indicates that the steric hindrance provided by the tert-butyl groups enhances the stability of metal-ligand complexes, which is crucial for improving reaction yields in catalysis .

Similar compounds to 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl include:

  • Tri-tert-butylphosphine: A simpler phosphine ligand with less steric bulk.
  • Diphenylphosphine: A more traditional phosphine ligand used in similar catalytic applications but lacks the sterics provided by tert-butyl groups.
  • Biphenylyl phosphines: Variants that may have different substituents on the biphenyl backbone.

Comparison Table

Compound NameStructure TypeSteric Hindrance

XLogP3

8.5

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl

Dates

Modify: 2023-08-15

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